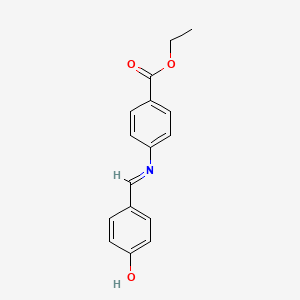

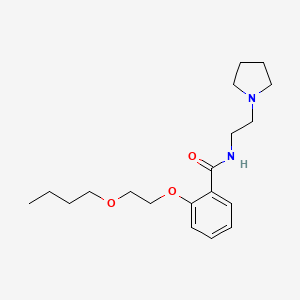

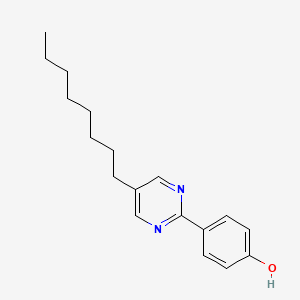

2-(4-Hydroxyphenyl)-5-octylpyrimidine

货号 B1619105

CAS 编号:

58415-63-7

分子量: 284.4 g/mol

InChI 键: QKHJFAHFTKYIEP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “2-(4-Hydroxyphenyl)ethanol” is a phenolic alcohol commonly present in olive mill wastewater . It’s a polyphenolic building block used in the synthesis of monobenzoxazine resin .

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions. For instance, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .Chemical Reactions Analysis

Chemical reactions involving these compounds can be complex and diverse. For example, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was epoxidized using alkali as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, “2-(4-Hydroxyphenyl)ethanol” has a melting point of 89-92 °C .作用机制

安全和危害

未来方向

属性

CAS 编号 |

58415-63-7 |

|---|---|

产品名称 |

2-(4-Hydroxyphenyl)-5-octylpyrimidine |

分子式 |

C18H24N2O |

分子量 |

284.4 g/mol |

IUPAC 名称 |

4-(5-octylpyrimidin-2-yl)phenol |

InChI |

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3 |

InChI 键 |

QKHJFAHFTKYIEP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |

规范 SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

137.7 ml (1.5 mol) of POCl3 are added with ice cooling to 135 g (1.85 mol) of DMF, and the mixture is subsequently stirred at room temperature for 15 minutes. 202 g (1 mol) of decanal dimethyl acetal dissolved in 500 ml of DMF are then. added dropwise, and, after addition is complete, the mixture is stirred for about 3 further hours. 262.5 g (1 mol) of 4-benzoxybenzamidine are subsequently added, and the mixture is stirred for a further hour. 1.1 l of triethylamine are then slowly added, during which the temperature rises to about 70° C. In order to maintain stirrability, about 700 ml of DMF are added, and the triethylamine is subsequently removed by distillation at atmospheric pressure. The residue is poured into about 6 l of ice water. The precipitated product is washed with water, recrystallized from 2.5 1 of isobutanol, dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%) until take-up of hydrogen ceases. The catalyst is filtered off with suction, and the residue from evaporation of the filtrate is dried at 50° C. under reduced pressure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。